molecular formula C16H15N3O3 B2906042 N-(4-hydroxyphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide CAS No. 342615-37-6

N-(4-hydroxyphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide

Cat. No.: B2906042
CAS No.: 342615-37-6
M. Wt: 297.314
InChI Key: IVNMNVZLEXFDEP-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide is a synthetic organic compound with the molecular formula C16H15N3O3 and a molecular weight of 297.31 g/mol . This chemical belongs to the quinoxaline family, a class of compounds known for their significance in medicinal chemistry and materials science. The structure features both a 4-hydroxyphenyl acetamide group and a 3-oxo-1,2,3,4-tetrahydroquinoxaline moiety, contributing to its potential as a versatile building block for chemical synthesis and biological evaluation. While specific biological data for this exact compound is limited in the public domain, related (3-oxo-3,4-dihydro-quinoxalin-2-yl) derivatives have been investigated in patented research for their potential as inhibitors of enzymes like glycogen phosphorylase, indicating a research interest in their application for metabolic disorders such as diabetes and obesity . The compound is supplied with a minimum purity of 90% and is intended for research purposes such as pharmaceutical discovery, chemical intermediate synthesis, and structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can order this compound in various quantities to suit their experimental needs .

Properties

IUPAC Name

N-(4-hydroxyphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c20-11-7-5-10(6-8-11)17-15(21)9-14-16(22)19-13-4-2-1-3-12(13)18-14/h1-8,14,18,20H,9H2,(H,17,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNMNVZLEXFDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide typically involves the following steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.

    Introduction of the Acetamide Group: The acetamide group is introduced by reacting the quinoxaline derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.

    Hydroxylation of the Phenyl Ring: The hydroxyl group is introduced onto the phenyl ring through electrophilic aromatic substitution using reagents like hydroxylamine or hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinoxaline ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled conditions.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Hydroxylated quinoxaline derivatives.

    Substitution: Functionalized phenyl or quinoxaline derivatives with various substituents.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or a modulator of biological pathways.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Potential use in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.

    Signal Transduction: It may interfere with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and inflammation.

    DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents on Acetamide Core Structure Key Modifications
N-(4-hydroxyphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide (Target) 4-hydroxyphenyl 3-oxo-2,4-dihydroquinoxaline None (reference compound)
N-(4-methoxyphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide 4-methoxyphenyl 3-oxo-2,4-dihydroquinoxaline Methoxy vs. hydroxyl group
N-cyclohexyl-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide Cyclohexyl 3-oxo-2,4-dihydroquinoxaline Aliphatic vs. aromatic substituent
2-(1-benzoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(3-chlorophenyl)acetamide 3-chlorophenyl Benzoyl-modified quinoxaline Chloro substituent; benzoyl addition

Key Observations:

Aromatic vs. This modification may enhance membrane permeability but reduce target-specific binding in polar environments. The 4-hydroxyphenyl group in the target compound facilitates hydrogen bonding, as seen in analogous polyphenols with antioxidant activity .

Electron-Donating vs. Electron-Withdrawing Groups :

  • The 4-methoxyphenyl analogue replaces the hydroxyl group with a methoxy substituent, increasing electron density and steric bulk. Methoxy groups often enhance metabolic stability compared to hydroxyl groups, which are prone to glucuronidation .
  • The 3-chlorophenyl derivative introduces an electron-withdrawing chloro group, which may alter electronic distribution and enhance interactions with hydrophobic enzyme pockets.

Key Insights:

  • The target compound can be synthesized via demethylation of its methoxy analogue (e.g., converting 4-methoxyphenyl to 4-hydroxyphenyl using reagents like BBr₃ or HI, as demonstrated for compound 30005 ).
  • High yields (94–95%) are achievable for methoxy and methyl-substituted derivatives via diazonium salt coupling , whereas chlorinated analogues require harsher conditions due to reduced reactivity of electron-withdrawing substituents.

Pharmacological and Physicochemical Properties

Table 3: Bioactivity Comparison

Compound Biological Activity Mechanism/Application Reference
N-(4-methoxyphenyl)-2-(3-oxo-2,4-dihydroquinoxalin-2-yl)acetamide Carbonic anhydrase inhibition Antiglaucoma, anticonvulsant potential
2-(4-hydroxyphenyl)-N-(3-phenylpropyl)acetamide Antioxidant and anti-inflammatory activity Scavenging ROS, inhibiting COX-2
N-(4-ethoxyphenyl)-2-(3-oxo-2,4-dihydroquinoxalin-2-yl)acetamide Structural analogue Hypothetical application in enzyme inhibition

Key Findings:

  • Antioxidant Activity: The 4-hydroxyphenyl group in compound 30005 and polyphenol derivatives correlates with radical-scavenging activity, suggesting the target compound may share similar properties.

Biological Activity

N-(4-hydroxyphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoxalinone core, which is known for its diverse biological activities. The presence of the 4-hydroxyphenyl group enhances its potential pharmacological effects by influencing its interaction with biological targets.

Research indicates that quinoxaline derivatives, including this compound, exert their biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has shown activity as an inhibitor of cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), which are critical in cancer metabolism and inflammation.
  • Antimicrobial Activity : Quinoxaline derivatives have demonstrated antibacterial properties against various pathogens.
  • Cytotoxic Effects : In vitro studies indicate that this compound can induce cytotoxicity in cancer cell lines, suggesting potential as an anticancer agent.

In Vitro Studies

A study published in Molecules assessed the biological activity of several quinoxalinone derivatives, including this compound. The results indicated:

  • COX-2 Inhibition : At a concentration of 200 µg/mL, the compound exhibited significant inhibition efficiencies ranging from 9.05% to 100%, with some derivatives achieving higher activities than others (e.g., 100% inhibition by certain derivatives) .
CompoundCOX-2 Inhibition (%) at 200 µg/mL
6e100
6d97.45
6a82.95
OtherRanges from 68.95 to 9.05

Anticancer Activity

In another study focusing on colorectal cancer (CRC), compounds similar to this compound were tested on HCT116 and LoVo cell lines. The findings suggested that these compounds could induce apoptosis and inhibit cell proliferation through various pathways, including targeting tubulin polymerization and topoisomerase II-DNA interactions .

Antimicrobial Activity

The compound's antimicrobial properties were evaluated against several bacterial strains. Results showed significant activity with minimum inhibitory concentrations (MICs) indicating effective bactericidal properties:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.22

Case Studies

Several case studies have highlighted the therapeutic potential of quinoxaline derivatives:

  • Colorectal Cancer Study : A case study demonstrated that the administration of a quinoxaline derivative significantly reduced tumor size in animal models by inhibiting COX-2 expression .
  • Antimicrobial Efficacy : Another case study involving patients with bacterial infections showed that treatment with quinoxaline derivatives led to a marked reduction in infection rates compared to standard antibiotics .

Q & A

Q. How can researchers benchmark this compound against structural analogs?

  • Methodology :
  • Comparative Tables : Tabulate IC50_{50}, logP, and solubility data for analogs (e.g., halogenated vs. alkylated derivatives) .
  • Cluster Analysis : Group compounds by bioactivity profiles using PCA or hierarchical clustering .

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